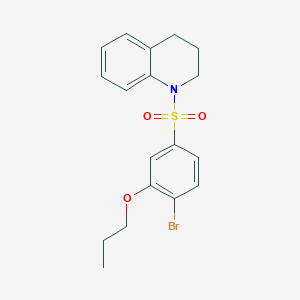![molecular formula C22H29FN2O2 B12189343 2-{[2-(4-tert-butylphenoxy)ethyl]amino}-N-[1-(4-fluorophenyl)ethyl]acetamide](/img/structure/B12189343.png)
2-{[2-(4-tert-butylphenoxy)ethyl]amino}-N-[1-(4-fluorophenyl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-(4-tert-butylphenoxy)ethyl]amino}-N-[1-(4-fluorophenyl)ethyl]acetamide is a complex organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-tert-butylphenoxy)ethyl]amino}-N-[1-(4-fluorophenyl)ethyl]acetamide typically involves multiple steps. The starting materials include 4-tert-butylphenol, 2-chloroethylamine, and 4-fluoroacetophenone. The synthetic route involves the following steps:
Formation of 4-tert-butylphenoxyethylamine: 4-tert-butylphenol reacts with 2-chloroethylamine under basic conditions to form 4-tert-butylphenoxyethylamine.
Acylation: The resulting 4-tert-butylphenoxyethylamine is then acylated with 4-fluoroacetophenone to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-tert-butylphenoxy)ethyl]amino}-N-[1-(4-fluorophenyl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-{[2-(4-tert-butylphenoxy)ethyl]amino}-N-[1-(4-fluorophenyl)ethyl]acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[2-(4-tert-butylphenoxy)ethyl]amino}-N-[1-(4-fluorophenyl)ethyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Ethyl (4-tert-butylphenoxy)acetate: Similar in structure but lacks the amino and fluorophenyl groups.
4-(2-Aminoethyl)phenol: Shares the phenoxyethylamine moiety but differs in the acetamide and fluorophenyl groups.
Uniqueness
2-{[2-(4-tert-butylphenoxy)ethyl]amino}-N-[1-(4-fluorophenyl)ethyl]acetamide is unique due to its combination of tert-butyl, phenoxy, amino, and fluorophenyl groups
Properties
Molecular Formula |
C22H29FN2O2 |
|---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
2-[2-(4-tert-butylphenoxy)ethylamino]-N-[1-(4-fluorophenyl)ethyl]acetamide |
InChI |
InChI=1S/C22H29FN2O2/c1-16(17-5-9-19(23)10-6-17)25-21(26)15-24-13-14-27-20-11-7-18(8-12-20)22(2,3)4/h5-12,16,24H,13-15H2,1-4H3,(H,25,26) |
InChI Key |
QSGHXCUORWLDNP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)NC(=O)CNCCOC2=CC=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-fluorophenyl)-3-methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B12189274.png)
![N-(4-acetylphenyl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B12189281.png)

![(6-Isopropyl-3-methylisoxazolo[5,4-b]pyridin-4-yl)(1,4-thiazinan-4-yl)methanone](/img/structure/B12189295.png)

![2-[2-(4-isopropylphenyl)-1,3-thiazol-4-yl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B12189305.png)
![5-fluoro-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B12189307.png)

![N-[3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]-N-methylglycine](/img/structure/B12189318.png)
![(4E)-5-(4-hydroxy-3-methoxyphenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione](/img/structure/B12189326.png)

![2-[3-(Azepan-1-ylsulfonyl)phenyl]-8-methylimidazo[1,2-a]pyridine](/img/structure/B12189352.png)
![methyl 2-{[(E)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]amino}benzoate](/img/structure/B12189358.png)
![(5Z)-5-({3-[3-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-(morpholin-4-yl)-1,3-thiazol-4(5H)-one](/img/structure/B12189363.png)
